![molecular formula C10H12BrNO B1364055 N-[1-(4-bromophenyl)ethyl]acetamide CAS No. 92520-16-6](/img/structure/B1364055.png)
N-[1-(4-bromophenyl)ethyl]acetamide
Übersicht
Beschreibung
“N-[1-(4-bromophenyl)ethyl]acetamide” is a chemical compound with the CAS Number 92520-16-6 . It has a linear formula of C10 H12 Br N O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-[1-(4-bromophenyl)ethyl]acetamide” is 1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[1-(4-bromophenyl)ethyl]acetamide” is a solid at room temperature . It has a molecular weight of 242.12 .Wissenschaftliche Forschungsanwendungen
Pharmacological Potential N-[1-(4-bromophenyl)ethyl]acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, including variants with bromo, tert-butyl, and nitro groups, have been found to exhibit activities comparable to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation in Drug Synthesis The compound has been used in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. This process, involving various acyl donors and conditions, highlights the compound's role in facilitating specific chemical reactions critical for drug development (Magadum & Yadav, 2018).
Cancer Research and Drug Development Studies have been conducted on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and their potential as anticancer drugs. Molecular docking analysis targeting the VEGFr receptor and structural analyses using techniques like HNMR and LC-MS have been employed to evaluate these compounds' anticancer properties (Sharma et al., 2018).
Biological Activity Studies Various derivatives of N-[1-(4-bromophenyl)ethyl]acetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies contribute significantly to developing new therapeutic agents, with some compounds showing promising results against specific cancer cell lines (Rani, Pal, Hegde, & Hashim, 2014).
Environmental and Herbicidal Studies The metabolism of related chloroacetamide herbicides in human and rat liver microsomes has been studied, providing insights into the environmental impact and safety of such compounds. This research is crucial for understanding the potential health risks associated with herbicide exposure and their environmental fate (Coleman, Linderman, Hodgson, & Rose, 2000).
Electrochemical Reactions and Synthesis Research on the electrochemical reactions of derivatives, like 3-bromo-N-(p-bromophenyl)propanamide, has led to discoveries in synthesizing β-lactams and acrylanilides, which are molecules with significant biological activities. These findings have implications for developing pharmaceuticals and understanding chemical reaction pathways (Pandolfi et al., 2019).
Anticonvulsant Agent Development Studies on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been conducted. These research efforts contribute to the ongoing search for new treatments for convulsive disorders (Severina et al., 2020).
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCKKJEBGEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386169 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
CAS RN |
92520-16-6 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

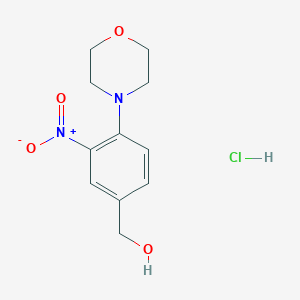
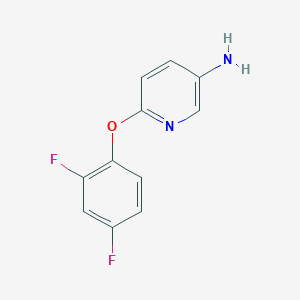
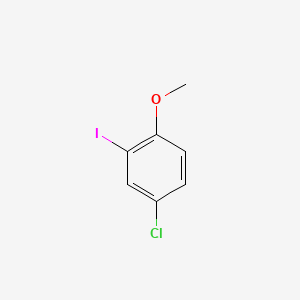

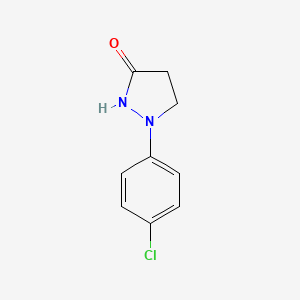
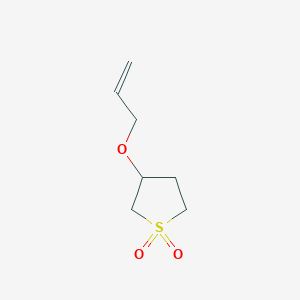
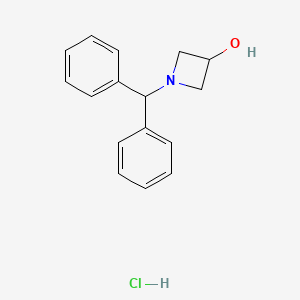
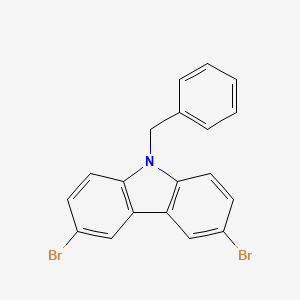
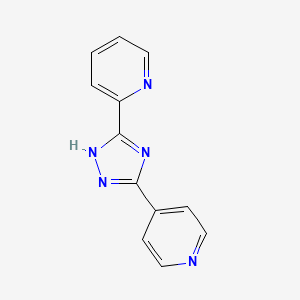
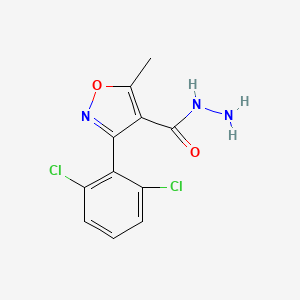
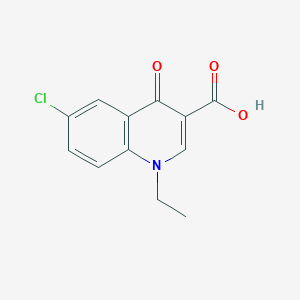
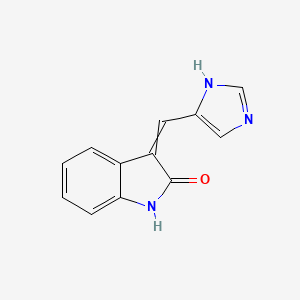
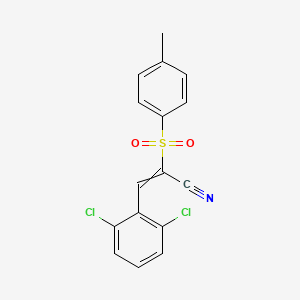
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)